Tobramycin Carbamate Acetate
Description
Contextualization within Aminoglycoside Chemistry Research
Aminoglycosides are a class of antibiotics defined by their chemical structure, which consists of amino-modified sugars linked together by glycosidic bonds. britannica.comnih.gov They are known for their potent activity, particularly against Gram-negative bacteria. nih.gov The core of aminoglycoside research lies in understanding their mechanism of action, which involves binding to the bacterial ribosome and inhibiting protein synthesis, ultimately leading to cell death. britannica.comnih.gov
The field is also heavily focused on overcoming challenges such as bacterial resistance and the inherent toxicity of these compounds. nih.govucsd.edu Consequently, a significant area of research involves the chemical modification of natural aminoglycosides to create semi-synthetic derivatives with improved properties. nih.govmdpi.com These modifications aim to create molecules that can evade bacterial resistance mechanisms or exhibit novel biological activities. mdpi.comnih.gov
Historical Trajectory of Aminoglycoside Derivatives for Research and Development
The history of aminoglycosides began with the discovery of streptomycin (B1217042) in 1943. britannica.comnih.gov This was followed by the isolation of other natural aminoglycosides like neomycin, kanamycin (B1662678), gentamicin (B1671437), and tobramycin (B1681333) from various soil bacteria. nih.govnih.govasm.org
The emergence of bacterial resistance prompted chemists to develop semi-synthetic derivatives. In the 1970s, significant progress was made with the creation of amikacin (B45834), dibekacin, and netilmicin. nih.govasm.org These were designed by strategically modifying existing aminoglycoside scaffolds to block the sites where resistance-conferring enzymes act. asm.org For example, the addition of specific side chains, such as the (S)-4-amino-2-hydroxybutyryl group to kanamycin to create amikacin, proved highly successful in overcoming resistance. nih.gov This historical success established a precedent for the continued exploration of new derivatives, demonstrating that targeted chemical changes can rejuvenate the utility of this antibiotic class. nih.govasm.org
Theoretical Significance of Tobramycin Carbamate (B1207046) Acetate (B1210297) as a Research Compound
Tobramycin Carbamate Acetate is significant as a research compound primarily due to the chemical functionalities introduced to the parent tobramycin molecule. The carbamate group is a key modification. In synthetic chemistry, carbamates are often used as protecting groups for amines, allowing chemists to selectively perform reactions on other parts of a complex molecule.
The introduction of a carbamate can also alter a molecule's properties, such as its solubility, stability, and ability to interact with biological targets. The modification of tobramycin at the 6"-position, for example, has been explored to create derivatives that can circumvent antimicrobial resistance. mdpi.comnih.gov While specific research on the "carbamate acetate" derivative is not extensively published, the principles behind such modifications are well-established. The creation of derivatives like this compound allows researchers to study structure-activity relationships, investigating how specific changes to the tobramycin scaffold affect its biological and chemical behavior. The compound serves as a tool for exploring new synthetic routes and as a potential intermediate for creating more complex conjugates. mdpi.comoup.com
Table 1: Physicochemical Properties of Tobramycin and its Carbamate Acetate Derivative
| Property | Tobramycin (Free Base) | This compound |
|---|---|---|
| Molecular Formula | C18H37N5O9 | C19H38N6O10 · xC2H4O2 |
| Molecular Weight | 467.52 g/mol | 510.54 g/mol (for the carbamate) |
| Key Functional Groups | Multiple amino and hydroxyl groups | Amino, hydroxyl, and a primary carbamate group |
| CAS Number (Free Base) | 32986-56-4 | 51736-77-7 (for the carbamate) |
Current Landscape of Advanced Chemical Research on Aminoglycoside Conjugates
Contemporary research on aminoglycosides has moved beyond simple modifications to the creation of complex conjugates and hybrid molecules. nih.govbohrium.com Scientists are attaching various chemical entities to the aminoglycoside core to impart new functions. nih.gov
Key areas of current research include:
Amphiphilic Aminoglycosides : By attaching hydrophobic (lipophilic) groups to the hydrophilic aminoglycoside core, researchers have created amphiphilic aminoglycosides. mdpi.com These molecules have shown the ability to target bacterial membranes, offering a different mechanism of action that can be effective against resistant strains. mdpi.com
Hybrid Antibiotics : Aminoglycosides are being conjugated with other classes of antibiotics. mdpi.com This strategy aims to create a single molecule with a dual mechanism of action, potentially increasing potency and reducing the likelihood of resistance development. mdpi.com
Targeting Other RNA Molecules : The ability of aminoglycosides to bind to RNA is being exploited to target other RNA structures beyond the bacterial ribosome. nih.gov This includes viral RNA and microRNAs involved in various diseases, opening up new potential therapeutic avenues. nih.gov
Gene Delivery Vehicles : The polycationic nature of aminoglycosides makes them suitable for binding to negatively charged nucleic acids like DNA and RNA. Researchers are exploring their use as building blocks for creating vectors for gene delivery. mdpi.com
This advanced research underscores a shift in perspective: aminoglycosides are no longer viewed just as antibiotics, but as versatile chemical scaffolds for developing novel chemical probes and therapeutic agents. mdpi.comresearchgate.net
Properties
Molecular Formula |
C₁₉H₃₈N₆O₁₀ xC₂H₄O₂ |
|---|---|
Molecular Weight |
510.54 |
Synonyms |
O-3-Amino-6-O-(aminocarbonyl)-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-2-deoxy-D-streptamine; _x000B_6’’-O-Carbamoyltobramycin Acetate; Nebramycin V’ Acetate; Nebramycin factor 5’ Acetate_x000B_ |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies
Biosynthetic Origins and Enzymatic Pathways of Tobramycin (B1681333) Carbamate (B1207046) Precursors
Tobramycin is a naturally occurring aminoglycoside antibiotic produced by the actinomycete Streptoalloteichus tenebrarius (formerly Streptomyces tenebrarius). google.com The direct biosynthetic product is not tobramycin itself, but rather its carbamoylated precursor, 6''-O-Carbamoyltobramycin (CTB), also known as Nebramycin V'. google.comnih.gov Tobramycin is then typically produced commercially by the base-catalyzed hydrolysis of CTB. nih.gov The biosynthesis of CTB is a complex process encoded by a dedicated biosynthetic gene cluster (BGC).
The core scaffold of tobramycin, 2-deoxystreptamine (B1221613) (DOS), is derived from D-glucose-6-phosphate. acs.orgresearchgate.net The initial step is the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), a reaction catalyzed by the enzyme DOI synthase. acs.orgoup.com This is followed by a series of enzymatic reactions including transaminations and dehydrogenations to form the fully elaborated DOS ring. acs.orgjst.go.jp
The tobramycin BGC in S. tenebrarius contains several key genes responsible for the assembly of the final molecule. oup.comnih.gov Sequencing of this cluster has identified open reading frames (ORFs) that encode the necessary enzymes for the synthesis of the DOS core and its subsequent glycosylation and modification. devibasnet.com A dedicated carbamoyltransferase, encoded by a gene such as tacA within the cluster, is responsible for the final carbamoylation step, transferring a carbamoyl (B1232498) group to the 6''-hydroxyl position of the tobramycin scaffold to yield CTB. oup.comresearchgate.net Metabolic engineering efforts have focused on manipulating these pathways, for instance, by disrupting the carbamoyltransferase gene (tobZ in some strains) to directly produce tobramycin through fermentation. nih.gov
Table 1: Key Genes in the Tobramycin Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Enzyme Encoded | Proposed Function in Biosynthesis | Reference |
|---|---|---|---|
| tbmA | 2-deoxy-scyllo-inosose (DOI) synthase | Catalyzes the first step in 2-deoxystreptamine (DOS) synthesis from glucose-6-phosphate. | oup.comnih.gov |
| tbmB | L-glutamine:DOI aminotransferase | Catalyzes the amination of DOI, a key step in DOS formation. | oup.comdevibasnet.com |
| tbmC | NADH-dependent dehydrogenase | Involved in the oxidation/reduction steps of DOS biosynthesis. | oup.comdevibasnet.com |
| tbmD | Glycosyltransferase | Involved in the glycosylation of the DOS core with amino sugars. | oup.comresearchgate.net |
| tacA | Carbamoyltransferase | Catalyzes the transfer of a carbamoyl group to the tobramycin scaffold to form carbamoyltobramycin. | oup.comresearchgate.net |
Chemoenzymatic and Chemical Synthesis Methodologies for Tobramycin Carbamate Acetate (B1210297)
The chemical synthesis of Tobramycin Carbamate Acetate from tobramycin requires a multi-step approach due to the molecule's complex structure, which features multiple reactive amino and hydroxyl groups. nih.gov Achieving regioselectivity is the primary challenge, necessitating the use of protecting group strategies. nih.gov
Established Synthetic Routes from Tobramycin and its Analogs
Synthetic routes to tobramycin derivatives, including carbamates, typically begin with the protection of its five amino groups. nih.govnih.gov The presence of multiple hydroxyl groups with similar reactivity profiles also complicates direct, selective modification. nih.gov
A common strategy involves the following general steps:
Global Protection of Amino Groups: All five amino groups of tobramycin are protected to prevent them from reacting in subsequent steps. Commonly used protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). nih.govrsc.org
Selective Modification: With the amino groups masked, a specific hydroxyl group can be targeted for modification. For carbamate formation at a hydroxyl position, this involves reaction with a carbamoylating agent.
Deprotection: In the final step, the protecting groups are removed from the amino functions to yield the final product. rsc.org
Strategies for Carbamate Group Incorporation and Acetate Salt Formation
The incorporation of a carbamate moiety onto the tobramycin scaffold can be achieved through several chemical methods. One established route for preparing tobramycin carbamate derivatives involves the reaction of a protected tobramycin intermediate with an isocyanate. rsc.org
A representative synthetic procedure is outlined below:
N-Boc Protection: Tobramycin is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to afford N-penta-Boc-tobramycin. rsc.org
Carbamate Formation: The N-protected tobramycin is dissolved in a suitable solvent such as pyridine (B92270) and reacted with an aryl isocyanate. This reaction leads to the formation of carbamate linkages at one or more of the available hydroxyl groups. rsc.org To synthesize the specific 6''-O-carbamoyltobramycin, a more regioselective approach would be necessary, potentially involving selective protection of other hydroxyl groups or activation of the primary 6''-hydroxyl.
Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the polycarbamoyl tobramycin derivative. rsc.org
Acetate Salt Formation: The final step is the formation of the acetate salt. This is typically achieved by treating the free base of the tobramycin carbamate derivative with acetic acid. The basic amino groups on the tobramycin scaffold are protonated by the acid, forming the corresponding ammonium (B1175870) acetate salts. This process is often used during the final purification or formulation stages to improve the compound's stability and handling properties. ambiopharm.com The conversion to a specific salt form like acetate is a standard procedure in pharmaceutical chemistry for amine-containing active ingredients. ambiopharm.com
Table 2: General Synthetic Scheme for Tobramycin Carbamate Derivatives
| Step | Reaction | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Amine Protection | Tobramycin, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), H₂O/MeOH | To protect the five amino groups from reacting in the next step. | rsc.org |
| 2 | Carbamate Formation | N-Boc-protected tobramycin, Aryl isocyanate, Pyridine | To introduce the carbamate functional group onto one or more hydroxyl groups. | rsc.org |
| 3 | Deprotection | Polycarbamoyl N-Boc tobramycin, Trifluoroacetic acid (TFA) | To remove the Boc protecting groups and yield the final carbamate derivative. | rsc.org |
| 4 | Salt Formation | Tobramycin carbamate (free base), Acetic Acid | To form the stable and handleable acetate salt of the final compound. | ambiopharm.com |
Design and Synthesis of Novel Tobramycin Carbamate Derivatives and Analogs
The design and synthesis of novel tobramycin derivatives are driven by the need to overcome bacterial resistance and improve the therapeutic profile of the parent antibiotic. nih.gov Modifications, including the introduction of carbamate groups, are explored to alter the molecule's interaction with its biological targets.
Structure-Directed Modifications for Enhanced Biological Activity Profiles
Structure-activity relationship (SAR) studies are crucial for guiding the design of more effective aminoglycoside analogs. The modification of specific positions on the tobramycin scaffold can have a profound impact on biological activity. nih.gov The 6''-position, which bears the carbamate group in the natural precursor, is a common target for modification. nih.govnih.gov
Research has shown that introducing various substituents at the 6''-position, such as aminoalkylamine or guanidinoalkylamine residues, can lead to derivatives that are significantly more potent against resistant clinical isolates of bacteria like P. aeruginosa. nih.gov These modifications can help the antibiotic circumvent resistance mechanisms, such as enzymatic modification of the drug. The introduction of a carbamate group, with its potential for hydrogen bonding, can also influence the binding affinity of the derivative to its target, the bacterial ribosomal RNA (rRNA) A-site. rsc.org The design of novel carbamate derivatives would involve varying the substituent on the carbamate nitrogen to optimize these interactions and enhance antibacterial potency.
Exploration of Synthetic Accessibility to Diverse Derivatives
The synthetic pathways established for tobramycin modification offer considerable flexibility for creating a diverse library of analogs. The general strategy of using protecting groups allows for the systematic exploration of different functional groups at various positions. nih.gov
For generating diverse carbamate derivatives, the isocyanate-based method is particularly versatile. rsc.org By employing a wide range of commercially available or custom-synthesized isocyanates (R-N=C=O), a large library of tobramycin carbamates with different 'R' groups can be produced. This allows for the systematic investigation of how steric and electronic properties of the carbamate substituent affect biological activity. Similarly, other synthetic strategies, such as activating the 6''-hydroxyl group to make it a good leaving group, followed by nucleophilic substitution, have been used to introduce a wide array of thioether and other linkages, demonstrating the synthetic accessibility to diverse derivatives. nih.gov This adaptability is key to exploring the full potential of tobramycin carbamates and other analogs in medicinal chemistry.
Advanced Purification and Isolation Techniques in Chemical Research
Chromatographic Methodologies for Compound Isolation
Chromatography is a cornerstone of the purification process for aminoglycosides, enabling the separation of structurally similar molecules from a complex matrix. Ion-exchange chromatography is a primary and robust method employed for the large-scale purification of Tobramycin Carbamate. thermofisher.com
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net surface charge. For aminoglycosides like Tobramycin Carbamate, which are basic and positively charged at appropriate pH values, cation-exchange chromatography is particularly effective. google.comgoogle.com The process typically involves adsorbing the crude compound from a solution onto a resin, washing away impurities, and then eluting the target molecule using a solution with a specific pH or ionic strength. google.com
A patented method for tobramycin purification, which is applicable to its carbamate precursor, outlines a specific IEC process. google.com This involves adjusting the pH of the hydrolysate, loading it onto a macroporous weak-acid cation exchange resin, washing with an ammonium sulfate (B86663) solution to remove impurities, and finally eluting the desired compound with ammonium hydroxide. google.com
Table 1: Parameters for Ion-Exchange Chromatography Purification of Aminoglycosides
| Parameter | Condition/Value | Source |
|---|---|---|
| Resin Type | Macroporous weak-acid cation exchange | google.com |
| Adsorption pH | 6.0 - 8.0 | google.comgoogle.com |
| Wash Solution | 3.0% - 5.0% Ammonium Sulfate | google.com |
| Eluent | 1.00 mol/L Ammonium Hydroxide | google.comgoogle.com |
Affinity Chromatography: A more specialized technique, Immobilized Metal Ion Affinity Chromatography (IMAC), has also been explored for tobramycin purification. researchgate.net Research has demonstrated the selection of a D401-Cu(II) resin for its high adsorption and desorption performance, offering another avenue for selective isolation. researchgate.net
Analytical Chromatography for Process Monitoring: While not a bulk separation method, high-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAE-IPAD) is a critical analytical tool. thermofisher.comnih.gov It is used for in-process impurity profiling to evaluate the effectiveness of purification steps. thermofisher.comnih.gov This highly sensitive method can identify and quantify tobramycin-related impurities even in complex matrices from the manufacturing process. thermofisher.com
Table 2: Impurities Identified During Tobramycin Production via HPAE-IPAD
| Impurity | Stage Identified | Source |
|---|---|---|
| Carbamoyl-tobramycin | Downstream process intermediate | nih.gov |
| Kanamycin (B1662678) B | Crude and final product | nih.gov |
| Carbamoyl-kanamycin B | Downstream process intermediate | nih.gov |
| Nebramine | Crude and final product | nih.gov |
| Neamine | Crude and final product | nih.gov |
To protect the integrity and lifespan of chromatography columns, pre-purification steps are often employed. The use of ceramic membrane filtration to clarify the fermentation broth before it enters the chromatography system is a common industrial practice. bona-filtration.comgoogle.com
Crystallization Techniques for High Purity Material
Crystallization is a crucial final step to achieve a high-purity, stable, solid form of a compound following chromatographic separation. thermofisher.com This process relies on the principle of controlled precipitation from a supersaturated solution to form a crystalline solid, effectively excluding impurities into the mother liquor.
For tobramycin and its precursors, crystallization is often induced from an alcohol-based solvent system after initial purification steps. thermofisher.com A laboratory-scale method involves the recrystallization of tobramycin sulfate from a solution of sulfuric acid in methanol, highlighting the use of specific solvent systems to achieve high purity. epa.gov
The physical form of the compound is also influenced by the drying process. Research into spray-dried tobramycin has provided detailed insights into its crystallization behavior, particularly in response to environmental moisture. nih.gov
Moisture-Driven Crystallization : Amorphous, spray-dried tobramycin has been observed to crystallize when exposed to specific levels of relative humidity (RH). nih.gov This transition occurs between 50% and 60% RH, resulting in the formation of a tobramycin hydrate. nih.gov
Formulation Impact : The presence of other compounds can alter these crystallization kinetics. For instance, co-spray drying tobramycin with colistin (B93849) was found to postpone the onset of moisture-driven crystallization to a higher relative humidity range (60-80% RH, depending on the ratio). nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR techniques, such as 1H and 13C NMR, offer initial insights into the chemical environment of the protons and carbons within the Tobramycin (B1681333) Carbamate (B1207046) Acetate (B1210297) molecule. However, due to the complexity of the aminoglycoside structure, extensive signal overlap is common. Two-dimensional (2D) NMR experiments are therefore essential for unambiguous signal assignment and comprehensive structural elucidation.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other within the sugar rings and the aminocyclitol core.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for establishing the connectivity between the different rings of the tobramycin core and for confirming the position of the carbamate and acetate groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is instrumental in determining the stereochemistry and the preferred conformation of the molecule in solution, including the glycosidic linkages between the sugar rings.
| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Anomeric Protons (H-1', H-1'', H-1''') | ~4.8 - 5.5 | ~95 - 105 |
| Sugar Ring Protons | ~3.0 - 4.5 | ~60 - 85 |
| Aminocyclitol Ring Protons | ~2.5 - 4.0 | ~45 - 80 |
| Carbamate Carbonyl Carbon | - | ~155 - 160 |
| Acetate Methyl Protons | ~1.9 - 2.1 | ~20 - 25 |
| Acetate Carbonyl Carbon | - | ~170 - 175 |
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information about the molecule's conformation in a solvated environment, solid-state NMR (ssNMR) is a powerful tool for characterizing this compound in its solid, crystalline, or amorphous forms. ssNMR can distinguish between different polymorphs (different crystalline forms) and can provide insights into the packing of molecules in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the verification of the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion of this compound. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C21H42N6O11 |
| Theoretical Monoisotopic Mass | 566.2915 g/mol |
| Observed Mass (HRMS) | Typically within a few ppm of the theoretical mass |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of the parent ion of this compound, followed by its fragmentation through collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is characteristic of the molecule and can be used to confirm the identity of the compound and to locate the positions of the carbamate and acetate groups. Common fragmentation pathways for aminoglycosides involve the cleavage of glycosidic bonds and the loss of water and ammonia molecules.
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanchemicalsuppliers.com For this compound, obtaining a single crystal of suitable quality is a prerequisite for this technique. Once a crystal is grown, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the molecule. This provides definitive information on bond lengths, bond angles, and the absolute configuration of stereocenters. Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and the physical properties of the solid state.
| Structural Parameter | Information Provided |
|---|---|
| Bond Lengths | Precise distances between atoms (e.g., C-O, C-N, C-C). |
| Bond Angles | Angles between adjacent bonds, defining the geometry of the rings. |
| Torsion Angles | Dihedral angles that describe the conformation of the molecule. |
| Absolute Stereochemistry | The definitive three-dimensional arrangement of all chiral centers. |
| Crystal Packing | The arrangement of molecules in the crystal lattice and intermolecular interactions. |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the absolute structure of this compound, yielding detailed information on bond lengths, bond angles, and torsional angles.
For this compound, a successful SC-XRD analysis would definitively establish:
The exact conformation of the tobramycin core.
The geometry and attachment points of the carbamate functional group.
The position of the acetate counter-ion and its interactions with the protonated tobramycin carbamate molecule.
The intricate network of intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.
While specific crystallographic data for this compound is not widely available in public literature, a hypothetical analysis would yield a set of parameters defining the crystal lattice, as shown in the table below.
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data Parameters for this compound
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 15.2, c = 20.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 90, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 3201.8 |
| Z | The number of molecules per unit cell. | 4 |
This data would be crucial for understanding structure-activity relationships and for computational modeling studies.
Powder X-ray Diffraction for Polymorphic Forms and Crystallinity
Powder X-ray diffraction (PXRD) is an essential tool for the solid-state characterization of pharmaceutical compounds. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline or powdered sample. It serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com
The primary applications of PXRD in the study of this compound include:
Crystallinity Assessment: The PXRD pattern of a crystalline material shows sharp, well-defined peaks, whereas an amorphous solid produces a broad, diffuse halo. researchgate.net Studies on tobramycin powders have utilized PXRD to distinguish between crystalline and amorphous batches, a critical factor for stability and manufacturing. ddl-conference.com
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. Research on tobramycin has identified multiple solid phases, including a monohydrate and anhydrous forms, which can be identified and differentiated by their unique diffraction patterns. ddl-conference.comnih.gov
Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a sample.
A typical PXRD pattern is plotted as diffraction intensity versus the diffraction angle (2θ). Each peak corresponds to a specific set of lattice planes in the crystal structure, as defined by Bragg's Law. americanpharmaceuticalreview.com
Table 2: Representative Powder X-ray Diffraction (PXRD) Peaks
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.8 | 6.9 | 100 |
| 17.1 | 5.2 | 80 |
| 20.3 | 4.4 | 65 |
| 25.7 | 3.5 | 90 |
Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. wiley.com The IR spectrum of this compound would be dominated by the characteristic absorptions of its numerous functional groups.
Based on spectra of tobramycin and related compounds, the following key absorption bands are expected: nih.govresearchgate.net
O-H and N-H Stretching: A very broad and strong band in the 3600-3200 cm⁻¹ region, characteristic of the multiple hydroxyl and amine groups involved in extensive hydrogen bonding. nih.gov
C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range from the aliphatic C-H bonds in the sugar rings.
Carbamate and Acetate C=O Stretching: Strong, sharp peaks are expected in the 1750-1650 cm⁻¹ region. The carbamate carbonyl (N-C=O) and the acetate carbonyl (O-C=O) would likely appear as distinct or overlapping bands in this area. Carbamate C=O stretching is a key identifier for this derivative.
N-H Bending: Peaks around 1650-1550 cm⁻¹ are characteristic of the bending vibrations of the primary and secondary amine groups present in the tobramycin structure. nih.gov
C-O Stretching: A complex series of strong bands between 1200 cm⁻¹ and 1000 cm⁻¹ would arise from the C-O single bond stretching of the numerous hydroxyl groups and the glycosidic linkages.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600 - 3200 | O-H, N-H | Stretching |
| 3000 - 2850 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (Carbamate) | Stretching |
| ~1700 | C=O (Acetate) | Stretching |
| 1650 - 1550 | N-H | Bending |
| 1200 - 1000 | C-O | Stretching |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Symmetrical and non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.
For this compound, Raman spectroscopy would be particularly useful for observing:
C-C Skeletal Vibrations: The carbon backbone of the aminoglycoside rings would produce a series of characteristic peaks that are strong in the Raman spectrum.
Symmetric Stretching Modes: Symmetrical vibrations, such as the symmetric stretching of the C-N bonds, would be readily detectable.
Recent studies have demonstrated the use of Surface-Enhanced Raman Spectroscopy (SERS) for the sensitive detection of tobramycin, confirming the molecule's Raman activity. nih.gov
Table 4: Expected Raman Active Modes for this compound
| Raman Shift Range (cm⁻¹) | Functional Group / Structure | Vibrational Mode |
| 2800 - 3000 | C-H | Symmetric/Asymmetric Stretching |
| 1400 - 1500 | C-H | Bending/Deformation |
| 800 - 1200 | C-C, C-O, C-N | Skeletal Ring Vibrations |
| 400 - 600 | C-C-O, C-C-N | Skeletal Deformations |
Chiroptical Spectroscopy for Stereochemical Characterization
Tobramycin is a chiral molecule containing multiple stereocenters. Chiroptical techniques are essential for confirming its absolute configuration and stereochemical purity.
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comyoutube.com This technique is exquisitely sensitive to the three-dimensional structure of molecules. An optically active molecule will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) in the regions where it has UV-Vis absorbing chromophores.
For this compound:
The tobramycin backbone itself lacks strong chromophores in the near-UV region.
The introduction of the carbamate functional group (-O-C(=O)-NH₂) provides a new chromophore. The electronic transitions of this carbamate group, occurring within the asymmetric environment of the tobramycin scaffold, would generate a distinct CD signal.
The resulting CD spectrum serves as a unique signature for the specific stereoisomer of this compound, making it a powerful tool for identity confirmation and quality control. Studies have previously used CD spectroscopy to investigate the interaction of tobramycin with other chiral molecules like DNA. nih.gov
Molecular and Cellular Mechanisms of Action Theoretical and in Vitro Studies
Interactions with Prokaryotic Ribosomal Subunits and RNA (30S and 50S)
Tobramycin (B1681333) primarily targets the bacterial ribosome, a complex cellular machine responsible for protein synthesis. It binds to the 30S ribosomal subunit, and some evidence also suggests a secondary binding site on the 50S subunit. This interaction is central to its bactericidal effects.
Molecular Binding Kinetics and Thermodynamics in Cell-Free Systems
Detailed studies on the molecular binding kinetics and thermodynamics of Tobramycin Carbamate (B1207046) Acetate (B1210297) in cell-free systems are limited. However, extensive research on tobramycin provides a strong inferential basis for its action.
Tobramycin binds to the A-site on the 16S rRNA of the 30S ribosomal subunit. nih.gov This binding is characterized by a high affinity. For the parent compound tobramycin, the inhibition of translocation in wild-type E. coli ribosomes occurs with an IC50 of 16 μM. nih.gov The binding kinetics of tobramycin to E. coli ribosomes suggest the presence of two types of binding sites: a primary high-affinity site responsible for the inhibition of protein synthesis and a secondary lower-affinity site potentially related to misreading of the messenger RNA (mRNA).
The interaction of tobramycin with the ribosomal RNA is thought to involve a degree of negative cooperativity between its primary and secondary binding sites. nih.gov While precise thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) for Tobramycin Carbamate Acetate binding are not available, the interaction is known to be stable and leads to significant conformational changes in the ribosome.
Effects on Ribosomal Protein Synthesis Fidelity
A primary mechanism of tobramycin's antibacterial activity is its ability to decrease the fidelity of ribosomal protein synthesis. By binding to the A-site of the 16S rRNA, tobramycin induces a conformational change that mimics the binding of a cognate tRNA. This stabilization of the "ram" (ribosomal ambiguity) state leads to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. nih.gov
This disruption of translational accuracy results in the production of non-functional or aberrant proteins. The accumulation of these faulty proteins within the bacterial cell disrupts various cellular processes and ultimately contributes to cell death. Studies on 6"-modified tobramycin derivatives have confirmed that they retain this ability to induce translation errors, indicating that the carbamate modification in this compound likely does not interfere with this crucial aspect of its mechanism. nih.gov
Modulation of Cellular Processes in Model Microorganisms
The molecular interactions of this compound at the ribosomal level translate into significant disruptions of cellular processes in bacteria, most notably the inhibition of growth.
Inhibition of Bacterial Growth Kinetics in In Vitro Culture
The table below provides representative MIC values for the parent compound, tobramycin, against several common bacterial pathogens. It is anticipated that this compound would exhibit a similar spectrum of activity.
| Bacterial Species | Tobramycin MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 0.5 - 8 |
| Escherichia coli | 0.25 - 4 |
| Klebsiella pneumoniae | 0.5 - 8 |
| Staphylococcus aureus | 0.25 - 4 |
Note: These values are illustrative and can vary depending on the specific strain and testing methodology.
The inhibition of bacterial growth is a direct consequence of the shutdown of protein synthesis. Following exposure to tobramycin, the synthesis of DNA, RNA, and protein is sequentially inhibited. nih.gov
Cellular Uptake and Accumulation Mechanisms in Bacterial Cells
For tobramycin to reach its ribosomal target, it must first traverse the bacterial cell envelope. This process is an active, energy-dependent mechanism. The initial interaction is an electrostatic attraction between the polycationic aminoglycoside and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria.
This is followed by a slow, energy-independent uptake phase (EDP-I). The subsequent and major phase of uptake (EDP-II) is energy-dependent and requires a functional electron transport chain and a sufficient membrane potential. This active transport mechanism allows for the accumulation of tobramycin within the cytoplasm to concentrations significantly higher than in the external medium, leading to the inhibition of protein synthesis and cell death.
Mechanisms of Resistance Development in Laboratory Model Organisms
Bacterial resistance to aminoglycosides, including tobramycin derivatives, is a significant clinical challenge and has been studied extensively in laboratory settings. The primary mechanisms of resistance involve enzymatic modification of the antibiotic, alterations in the ribosomal target, and active efflux of the drug from the bacterial cell. nih.gov
Enzymatic Modification of this compound by Bacterial Enzymes
The most common mechanism of resistance to aminoglycosides is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). nih.govdrugbank.commdpi.com These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), catalyze the addition of chemical groups to the hydroxyl or amino moieties of the aminoglycoside. nih.govmdpi.com This modification sterically hinders the binding of the antibiotic to its ribosomal target, rendering it ineffective. mdpi.com
The carbamate moiety in this compound could potentially influence its susceptibility to AMEs. Depending on its position, it might protect a key hydroxyl or amino group from enzymatic attack. Conversely, the carbamate itself could be a target for bacterial hydrolases, leading to the deactivation of the compound. researchgate.netnih.gov The degradation of tobramycin has been shown to occur through hydrolysis and oxidation, processes that can be catalyzed by bacterial enzymes. semanticscholar.orgarvojournals.orgresearchgate.net
A summary of potential enzymatic modifications is provided below.
| Enzyme Class | Modification | Potential Impact on this compound |
| Acetyltransferases (AACs) | Acetylation of amino groups | May be effective if key amino groups are accessible. |
| Phosphotransferases (APHs) | Phosphorylation of hydroxyl groups | May be effective if key hydroxyl groups are accessible. |
| Nucleotidyltransferases (ANTs) | Adenylylation of hydroxyl groups | May be effective if key hydroxyl groups are accessible. |
| Carbamate Hydrolases | Hydrolysis of the carbamate bond | Could lead to inactivation of the drug. |
Alterations in Ribosomal Binding Sites and Efflux Pump Modulation in Experimental Strains
Besides enzymatic modification, bacteria can develop resistance to tobramycin derivatives through two other principal mechanisms:
Alterations in Ribosomal Binding Sites: Mutations in the genes encoding the 16S rRNA can alter the structure of the ribosomal A-site, reducing the binding affinity of the aminoglycoside. nih.gov For example, mutations at positions 1408 and 1491 of the 16S rRNA have been shown to confer resistance to tobramycin. nih.gov While the carbamate and acetate modifications are not expected to directly influence the occurrence of these mutations, the altered structure of this compound might be less affected by certain ribosomal alterations compared to the parent tobramycin.
Efflux Pump Modulation: Bacteria can actively pump antibiotics out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov Several families of efflux pumps have been implicated in aminoglycoside resistance. nih.govbrieflands.combiorxiv.org The expression of these pumps can be upregulated in the presence of the antibiotic. brieflands.com Conjugating tobramycin to efflux pump inhibitors has been shown to enhance its activity against resistant strains, indicating the importance of this resistance mechanism. nih.govnih.govresearchgate.net The physicochemical properties conferred by the carbamate and acetate moieties might influence the recognition and transport of this compound by these efflux pumps.
Investigation of Non-Ribosomal Molecular Interactions and Cellular Pathways
While the primary target of tobramycin is the ribosome, there is growing evidence for non-ribosomal interactions and effects on other cellular pathways. For instance, mutations in the fusA1 gene, which encodes for elongation factor G (EF-G), have been repeatedly associated with tobramycin resistance in laboratory evolution experiments. mdpi.comnih.govresearchgate.netnih.govbiorxiv.org The exact mechanism by which these mutations confer resistance is still under investigation but suggests an interaction between tobramycin's effects and the function of EF-G. nih.gov
Furthermore, tobramycin and its derivatives can induce membrane damage. nih.gov This effect may be secondary to the production of mistranslated proteins that insert into and disrupt the cell membrane, or it could be a direct interaction of the cationic aminoglycoside with the negatively charged bacterial membrane. drugbank.com The peptide drug glatiramer acetate has been shown to potentiate the activity of tobramycin by disrupting the outer bacterial membrane of P. aeruginosa, facilitating tobramycin's entry into the cell. nih.gov This suggests that the acetate component of this compound might have some influence on membrane interactions.
Pre Clinical Pharmacokinetic and Pharmacodynamic Modeling Non Human Systems
Absorption and Distribution Studies in In Vitro and Animal Models
The initial stages of a drug's journey in a biological system involve its absorption and distribution to various tissues. Preclinical models are essential for predicting these parameters.
Membrane Permeability and Transport Across Biological Barriers in Model Systems
Tobramycin (B1681333), as a polycationic aminoglycoside, generally exhibits poor oral absorption due to its hydrophilic nature and low permeability across lipid membranes. drugbank.com Its transport across bacterial membranes is a critical step in its mechanism of action and is better understood than its transport across mammalian biological barriers. In bacteria, tobramycin's initial binding to the outer membrane displaces divalent cations, leading to increased membrane permeability and subsequent uptake of the drug. drugbank.com
While specific studies on the membrane permeability of Tobramycin Carbamate (B1207046) Acetate (B1210297) are lacking, it is hypothesized that the fundamental mechanisms of transport for the tobramycin moiety would be similar. The carbamate and acetate groups might subtly alter the compound's polarity and interactions with membrane components, but significant passive diffusion across lipid bilayers is not expected.
Tissue Distribution and Accumulation in Animal Models (e.g., rodent, ex vivo organ)
Following systemic administration in animal models, tobramycin is known to distribute into various tissues. Studies in rats have shown that tobramycin can be detected in tissues long after administration, suggesting some level of tissue accumulation. scilit.com Notably, like other aminoglycosides, tobramycin has a propensity to accumulate in the renal cortex and the inner ear, which is associated with its potential for nephrotoxicity and ototoxicity. drugbank.com
The volume of distribution of tobramycin in animal models is influenced by factors such as body weight. nih.gov While specific tissue distribution data for Tobramycin Carbamate Acetate is not available, it is anticipated that the distribution pattern would largely mirror that of tobramycin, with potential minor variations due to the different salt form.
Biotransformation Pathways and Metabolite Identification in In Vitro and Animal Systems
Understanding how a compound is metabolized is crucial for evaluating its efficacy and potential for toxicity.
Enzymatic Degradation and Chemical Stability in Biological Matrices
Tobramycin is generally considered to be metabolically stable and is not significantly metabolized by hepatic enzymes. nih.gov Its primary route of elimination is through renal excretion of the unchanged drug. drugbank.com The stability of this compound in various biological matrices, such as plasma or tissue homogenates from preclinical species, has not been specifically reported. It is plausible that the carbamate linkage could be susceptible to enzymatic hydrolysis, but this remains to be experimentally verified.
Identification and Characterization of Novel Metabolites in Animal Models
Consistent with its limited metabolism, there is a lack of evidence for the formation of significant metabolites of tobramycin in animal models. The majority of the administered dose is recovered as the parent compound. drugbank.com Consequently, no novel metabolites of this compound have been identified or characterized in preclinical studies.
Excretion Mechanisms in Pre-clinical Models
The elimination of a drug from the body is a key pharmacokinetic parameter. In preclinical models, tobramycin is primarily excreted unchanged through glomerular filtration in the kidneys. drugbank.com Studies comparing tobramycin and gentamicin (B1671437) have investigated the urinary excretion of biomarkers of renal function. nih.gov The clearance of tobramycin is closely related to renal function, as demonstrated in various animal models. nih.gov It is expected that this compound would follow a similar renal excretion pathway, with the tobramycin moiety being the primary substance eliminated.
Theoretical Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter Derivation from Model Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool for understanding the relationship between drug concentration and its therapeutic effect over time. mdpi.com For antibiotics like tobramycin, these models are essential for predicting efficacy and optimizing dosing strategies in non-human disease models.
Compartmental and Non-Compartmental PK/PD Modeling Approaches
Both compartmental and non-compartmental models are utilized to describe the pharmacokinetics of tobramycin.
Compartmental Models: These models divide the body into one or more compartments to describe the distribution and elimination of a drug. For tobramycin, a two-compartment model has often been found to best describe its pharmacokinetics. nih.govnih.govnih.govscilit.com This type of model is particularly useful for capturing the distribution phase of the drug from the central compartment (bloodstream) to peripheral compartments (tissues) and its subsequent elimination. mdpi.com In some animal models, such as horses, a two-compartmental model has also been shown to be the most appropriate for describing tobramycin's disposition.
| Animal Model | Pharmacokinetic Model | Key Findings |
| Rat | Two-compartment | The half-life in renal tissues is significantly longer than in serum. nih.gov |
| Horse | Two-compartment | Body weight and creatinine (B1669602) clearance were significant covariates for volume of distribution and clearance, respectively. |
Non-Compartmental Analysis (NCA): This approach does not assume a specific compartmental model and is used to calculate key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd). NCA is often used for its simplicity and fewer assumptions.
Predictive Modeling for In Vivo Efficacy in Disease Models (non-human)
PK/PD models are instrumental in predicting the in vivo efficacy of tobramycin in various non-human disease models. mdpi.com These models integrate pharmacokinetic data with pharmacodynamic parameters, such as the minimum inhibitory concentration (MIC) of a target pathogen, to simulate the drug's antibacterial effect.
For instance, in a rat model of chronic lung infection with P. aeruginosa, PK/PD modeling was successfully used to evaluate the efficacy of tobramycin. mdpi.com Such models can simulate different dosing regimens to predict the most effective approach for bacterial eradication. mdpi.com The primary PK/PD indices associated with the efficacy of aminoglycosides like tobramycin are the ratio of the maximum concentration to the MIC (Cmax/MIC) and the ratio of the area under the curve to the MIC (AUC/MIC). nih.gov Simulations based on preclinical data aim to identify dosing strategies that can achieve target values for these indices, thereby predicting a higher probability of therapeutic success. nih.gov
| Parameter | Description | Significance in Predictive Modeling |
| Cmax/MIC | The ratio of the peak drug concentration to the minimum inhibitory concentration. | A key predictor of concentration-dependent killing by aminoglycosides. Higher ratios are associated with greater and more rapid bactericidal activity. nih.gov |
| AUC/MIC | The ratio of the total drug exposure over a 24-hour period to the minimum inhibitory concentration. | Reflects the overall exposure of the bacteria to the antibiotic and is also correlated with efficacy. nih.gov |
By developing robust PK/PD models from preclinical data, researchers can make more informed predictions about the potential clinical efficacy of tobramycin and similar compounds. nih.govnih.gov
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Quantitative Analysis in Complex Matrices
Chromatography is the cornerstone for the separation and quantification of tobramycin (B1681333) from related impurities and complex sample matrices. Various chromatographic approaches have been validated, each offering distinct advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) remains a primary tool for tobramycin analysis. Given the compound's lack of a UV-absorbing chromophore, direct UV detection is challenging but can be achieved under specific conditions, such as forming a complex with borate in the mobile phase. oup.com More commonly, HPLC methods employ pre-column or post-column derivatization to attach a chromophoric or fluorophoric tag to the molecule. nih.govresearchgate.net
Another powerful approach is High-Performance Anion-Exchange Chromatography (HPAE) coupled with Integrated Pulsed Amperometric Detection (IPAD). This technique is highly sensitive and specific for aminoglycosides, allowing for their direct detection without derivatization. thermofisher.comnih.gov HPAE-IPAD is particularly effective for impurity profiling in manufacturing processes, capable of separating tobramycin from its precursors and degradation products like kanamycin (B1662678) B and neamine. nih.govresearchgate.net
A summary of various HPLC methods is presented below:
| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Purosphere RP-8e (250 mm x 4.6 mm, 5µm) | 0.05 M diammonium hydrogen phosphate (B84403) (pH 10.0) | UV (210 nm) | Simple, rapid method suitable for quality control. Retention time ~9.0 min. | |
| RP-HPLC | Octyl reversed-phase | Isocratic | UV (340 nm) after pre-column derivatization with TNBSA | Linear range: 0.50-50.0 mg/L. Analysis time < 8 min. | nih.gov |
| HPAE | CarboPac PA1 | Isocratic (2 mM KOH) | Pulsed Amperometric Detection (PAD) | High resolution between tobramycin and kanamycin B (>5.8). | thermofisher.com |
TNBSA: 2,4,6-trinitrobenzenesulphonic acid; FITC: Fluorescein isothiocyanate; LOQ: Limit of Quantitation.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity and specificity for the quantification of tobramycin in complex biological fluids. oup.comresearchgate.net This method circumvents the need for derivatization by using mass-based detection, which is highly selective for the target analyte. nih.gov UPLC provides faster analysis times and higher resolution compared to conventional HPLC. researchgate.net
These methods typically involve a simple sample preparation step, such as protein precipitation, followed by direct injection into the LC-MS/MS system. nih.govresearchgate.net Quantification is achieved using multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions, ensuring high specificity. oup.comnih.gov
Key parameters for UPLC-MS/MS methods are detailed in the table below:
| Column | Mobile Phase | Ionization | MRM Transition (m/z) | Linear Range | Reference |
|---|---|---|---|---|---|
| Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | 0.1% formic acid in water/acetonitrile | ESI+ | 468 → 163 | 1.25–100.00 mg/L | oup.comresearchgate.net |
| C18 cartridge (4x2 mm) | Methanol with HFBA | Not Specified | 467.8 → 163 | 0.15–50 mg/L | nih.gov |
ESI+: Positive Electrospray Ionization; HFBA: Heptafluorobutyric acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to its high polarity and low volatility, tobramycin cannot be directly analyzed by Gas Chromatography (GC). However, GC-MS analysis can be performed following a derivatization step to create more volatile derivatives. A common approach involves trimethylsilylation, which converts the polar hydroxyl and amine groups into less polar trimethylsilyl ethers and amines. researchgate.net This technique, while effective, can be complex and time-consuming compared to modern LC-MS/MS methods.
Capillary Electrophoresis (CE) for Separation and Quantification
Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency and requires minimal sample and reagent volumes. For tobramycin, which lacks a UV chromophore, CE can be coupled with unconventional detection methods. One such method is capacitively coupled contactless conductivity detection (C⁴D), which allows for the direct quantification of tobramycin without derivatization. researchgate.netnih.gov This technique achieved a detection limit of 50 µg/L in human serum. nih.gov
Alternatively, pre-capillary derivatization can be employed to enable direct UV detection. nih.gov A study optimized a CE-UV method using a central composite design, achieving baseline separation of tobramycin from its related impurity, kanamycin B. nih.gov
| Method | Detection | Key Parameters | Validation Data | Reference |
| CE-C⁴D | Contactless Conductivity | Acetic acid buffer; Field-amplified sample stacking | LOD: 50 µg/L; Recoveries: 96-97% | nih.gov |
| CE-UV | UV (Direct) | Pre-capillary derivatization; BGE: 30 mM sodium tetraborate, pH 10.2, and ACN (75:25 v/v) | Good precision, linearity, and specificity for bulk pharmaceutical samples. | nih.gov |
BGE: Background Electrolyte; ACN: Acetonitrile; LOD: Limit of Detection.
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide a highly sensitive means of detecting tobramycin. These techniques are often coupled with chromatographic separation but can also be used in sensor-based applications. nih.govacs.org
Voltammetry and Amperometry
Voltammetric techniques, such as differential pulse voltammetry (DPV), have been used to characterize the electrochemical behavior of tobramycin at glassy carbon electrodes. acs.org Studies have identified a well-defined, non-reversible oxidation peak for tobramycin, with the current response being linearly dependent on its concentration. acs.org Electrochemical sensors based on aptamers have also been developed, showing a linear response to tobramycin in the nanomolar range (10-200 nM) with a detection limit of 5.13 nM. researchgate.netnih.gov
Amperometric detection, particularly pulsed amperometric detection (PAD), is frequently coupled with HPLC (as mentioned in section 6.1.1) for the analysis of tobramycin and related aminoglycosides. nih.gov This combination is recognized in the European Pharmacopoeia and offers high sensitivity for compounds that can be oxidized at a gold electrode. nih.gov The method is robust enough for quality control and impurity profiling in pharmaceutical manufacturing. researchgate.netnih.gov
Biosensors for Rapid Detection
The demand for simple, rapid, and sensitive detection of tobramycin has spurred the development of various aptamer-based biosensors nih.govthermofisher.com. Aptamers, which are single-stranded DNA or RNA molecules, are selected for their high affinity and specificity to a target molecule, making them ideal recognition elements in biosensor construction nih.gov. These sensors offer significant potential for applications in environmental monitoring and healthcare nih.govthermofisher.com.
Several types of aptamer-based biosensors for tobramycin have been developed, including:
Electrochemical Sensors: These sensors measure changes in electrical properties upon the binding of tobramycin to the aptamer immobilized on an electrode surface.
Colorimetric Sensors: Often utilizing gold nanoparticles (AuNPs), these sensors exhibit a color change when tobramycin is present. The binding of tobramycin to the aptamer can cause the aggregation or dispersion of AuNPs, resulting in a visible color shift thermofisher.com.
Fluorescence Sensors: These sensors rely on changes in fluorescence signals. A common strategy involves aptamer molecular beacons, where the aptamer is labeled with a fluorophore and a quencher. The binding of tobramycin induces a conformational change in the aptamer, separating the fluorophore and quencher and thus generating a fluorescent signal thermofisher.com.
A recent development is a whole-cell micro-biosensor constructed by integrating a tobramycin aptamer with a hammerhead ribozyme in E. coli labrulez.com. This system demonstrated a linear detection range from 30 to 650 nM with a limit of detection of 30 nM in spiked urine samples, showcasing its potential for practical applications labrulez.com. Another novel approach is a "turn-off" photoelectrochemical (PEC) aptasensor, which showed a wide linear range for tobramycin detection from 0.001 ng mL⁻¹ to 40 ng mL⁻¹ and a very low detection limit of 0.5 pg mL⁻¹ researchgate.net.
| Biosensor Type | Recognition Element | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Whole-Cell Micro-biosensor | Aptamer-Ribozyme | 30 - 650 nM | 30 nM | labrulez.com |
| Photoelectrochemical (PEC) | Aptamer | 0.001 - 40 ng mL⁻¹ | 0.5 pg mL⁻¹ | researchgate.net |
| Colorimetric | Aptamer / AuNPs | 100 nM - 1.4 µM | 37.9 nM | thermofisher.com |
| Fluorescence | Aptamer / GO | 0.5 - 30 nM | 0.06 nM | thermofisher.com |
Spectrophotometric and Fluorometric Assays for Research Applications
Spectrophotometric and fluorometric methods provide valuable alternatives for tobramycin quantification, particularly in pharmaceutical formulations. Since tobramycin lacks a strong native chromophore or fluorophore, these methods typically rely on chemical reactions to produce a detectable colored or fluorescent product nih.govnih.gov.
Spectrophotometric Assays: Simple spectrophotometric methods have been developed based on the formation of colored products. One approach involves the reaction of tobramycin with aromatic aldehydes like vanillin, p-dimethylaminocinnamaldehyde (PDAC), or p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to produce colored Schiff's bases nih.gov. Another method is based on the oxidative coupling of tobramycin with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride, which yields a green-colored product with an absorption maximum at 645 nm researchgate.net. Ion-pair complex formation with reagents such as picric acid (PA) or 2,4-dinitrophenol (2,4-DNP) also results in intensely yellow-colored products that can be quantified spectrophotometrically nih.gov. A more recent method utilizes diphenylamine in an acidic medium at high temperatures, which reacts with the amino sugar units of tobramycin to form a colored complex absorbing at 635 nm nih.gov.
Fluorometric Assays: Fluorometric assays generally offer higher sensitivity than spectrophotometric methods. These assays also require derivatization with a fluorogenic reagent. One such method uses 2-hydroxyl-1-naphthaldehyde, which reacts with the primary amino groups of tobramycin to form a product that can be measured fluorimetrically phmethods.net. The reaction with fluorescamine is another sensitive method that has been applied to the analysis of tobramycin and other aminoglycosides nih.gov.
| Reagent(s) | Basis of Method | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|
| Vanillin / H₂SO₄ | Schiff's Base Formation | 570 | 40 - 160 | nih.gov |
| PDAC / H₂SO₄ | Schiff's Base Formation | 420 | 50 - 200 | nih.gov |
| PDAB / H₂SO₄ | Schiff's Base Formation | 415 | 80 - 400 | nih.gov |
| MBTH / FeCl₃ | Oxidative Coupling | 645 | 50 - 500 | researchgate.net |
| Picric Acid (PA) | Ion-Pair Complex | 418 | 2.5 - 100 | nih.gov |
| 2,4-Dinitrophenol (2,4-DNP) | Ion-Pair Complex | 406 | 2.5 - 140 | nih.gov |
| Diphenylamine / Acid | Enamine Formation | 635 | Not Specified | nih.gov |
Sample Preparation Strategies for Biological and Environmental Matrices
Effective sample preparation is critical for accurate and reliable quantification of tobramycin in complex matrices like serum, plasma, urine, or soil, especially when using chromatographic methods. The primary goals are to remove interfering substances, concentrate the analyte, and convert it into a form suitable for analysis.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and purification of tobramycin from biological fluids nih.govresearchgate.net. It offers advantages over LLE, including higher recovery, reduced solvent consumption, and easier automation. For tobramycin, which is a polar compound, reversed-phase or ion-exchange SPE cartridges are commonly employed.
Reversed-Phase SPE: A study detailing the determination of tobramycin in serum used a reversed-phase Bond-Elut C18 column to extract trinitrophenyl derivatives of the antibiotic thermofisher.comresearchgate.net.
Cation-Exchange SPE: An off-line SPE method using a carboxypropyl bonded phase (CBA) cartridge was successfully used to extract tobramycin from human serum, with recoveries ranging from 68% to 98% nih.gov. Another method for analyzing tobramycin in human plasma and urine utilized carboxylate cartridges for extraction nih.gov.
Liquid-Liquid Extraction (LLE): LLE is a traditional method for sample cleanup. A procedure for the analysis of tobramycin and vancomycin in human drainage tissue fluid involved a simple LLE step using acetonitrile and methylene chloride. This method achieved extraction efficiencies of over 80% for tobramycin.
Due to its lack of a UV-absorbing chromophore, tobramycin often requires pre-column or post-column derivatization for detection by HPLC with UV or fluorescence detectors phmethods.netresearchgate.net.
Common Derivatizing Agents:
2,4,6-Trinitrobenzenesulfonic acid (TNBSA): This water-soluble agent reacts with tobramycin to form trinitrophenyl derivatives, which can be detected by spectrophotometry at 340 nm thermofisher.comresearchgate.net.
o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with the primary amino groups of tobramycin to form highly fluorescent isoindole derivatives. This is a very common derivatization strategy nih.govnih.gov.
2,4-Dinitrofluorobenzene (DNFB): The USP official method for tobramycin assay involves pre-column derivatization with DNFB, with detection at 365 nm nih.gov.
1-Naphthyl isothiocyanate (NITC): A sensitive HPLC method for tobramycin in human plasma was developed based on derivatization with NITC in pyridine (B92270), with UV detection at 230 nm nih.gov.
4-Chloro-3,5-dinitrobenzotrifluoride: This reagent has been used for the derivatization of tobramycin extracted from soil samples, allowing for HPLC analysis.
These derivatization reactions not only impart UV absorbance or fluorescence to the tobramycin molecule but also can improve its chromatographic properties, leading to better separation and sensitivity nih.gov.
Computational and Theoretical Studies
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as Tobramycin (B1681333) Carbamate (B1207046) Acetate (B1210297), might interact with a biological target, typically a protein or a nucleic acid. These techniques are fundamental in drug discovery and development for predicting the binding mode and affinity of a drug molecule.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Tobramycin Carbamate Acetate, docking could be employed to predict its binding mode within the ribosomal RNA (rRNA) binding site, which is the primary target of aminoglycoside antibiotics like tobramycin. The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity.
While specific docking studies on this compound are not widely available, studies on the parent compound, tobramycin, have elucidated its binding to the bacterial ribosomal A-site. These studies reveal key hydrogen bonding interactions and electrostatic contacts that are crucial for its antibacterial activity. For this compound, similar studies would be necessary to understand how the carbamate and acetate modifications might alter these binding interactions. A hypothetical docking study would aim to identify the optimal binding pose and calculate a theoretical binding affinity (e.g., in kcal/mol), which could then be used to compare its potential efficacy against that of tobramycin.
| Parameter | Description | Hypothetical Value for this compound |
| Binding Affinity (ΔG) | The free energy of binding, indicating the stability of the ligand-target complex. A more negative value indicates stronger binding. | -8 to -12 kcal/mol |
| Key Interacting Residues | Specific amino acid or nucleotide residues in the target's binding site that form significant interactions with the ligand. | A1408, G1491, U1495 in 16S rRNA |
| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. | Hydrogen bonds with rRNA phosphate (B84403) backbone and bases; electrostatic interactions with negatively charged phosphate groups. |
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational changes and flexibility of both the ligand and the target over time. An MD simulation of this compound complexed with its rRNA target would involve simulating the movements of atoms in the system over a period of nanoseconds to microseconds.
These simulations can reveal:
Conformational Flexibility: How the structures of this compound and the binding site adapt to each other. Studies on tobramycin have shown that its binding can induce conformational changes in the target RNA. nih.gov
Stability of Binding: Whether the initial binding pose predicted by docking is stable over time.
Role of Water Molecules: The influence of surrounding water molecules on the binding interaction.
The flexibility of the carbamate group in this compound would be of particular interest in such a study, as its rotational freedom could allow for different binding conformations compared to the parent tobramycin molecule.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and chemical reactivity.
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations could be used to determine a variety of molecular properties:
Optimized Geometry: The most stable three-dimensional arrangement of atoms.
Electron Distribution: The distribution of electron density, which is crucial for understanding intermolecular interactions.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for determining chemical reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability.
Electrostatic Potential: This can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for predicting non-covalent interactions.
| DFT Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the ability to donate electrons. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |
| Dipole Moment | Provides information about the overall polarity of the molecule. |
| Partial Atomic Charges | Helps in understanding electrostatic interactions with the target molecule. |
This table describes the significance of properties that could be calculated using DFT for this compound.
Quantum chemical methods can also predict various spectroscopic parameters, which can be valuable for interpreting experimental spectra. For this compound, these calculations could include:
NMR Chemical Shifts: Predicting the 1H and 13C NMR chemical shifts can aid in the structural elucidation and confirmation of the compound.
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra can help in identifying the characteristic vibrational modes of the molecule, including those associated with the carbamate and acetate functional groups.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions.
The accurate prediction of these spectroscopic properties can serve as a powerful complement to experimental characterization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by correlating variations in the physicochemical properties (descriptors) of the molecules with their observed activity.
For a series of derivatives of this compound, a QSAR study could be conducted to:
Identify Key Molecular Descriptors: Determine which properties (e.g., hydrophobicity, electronic properties, steric factors) are most important for the antibacterial activity.
Predict the Activity of New Compounds: Once a reliable QSAR model is established, it can be used to predict the biological activity of newly designed, yet unsynthesized, analogs. This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.
The development of a QSAR model typically involves the following steps:
Data Set Collection: Assembling a set of molecules with known biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
While no specific QSAR studies on this compound are currently published, this approach holds significant potential for the rational design of new aminoglycoside antibiotics with improved efficacy or reduced toxicity.
De Novo Drug Design Principles Applied to this compound Scaffolds
De novo drug design involves the computational creation of novel molecular structures with desired properties, rather than simply modifying existing ones. broadinstitute.org These methods can be broadly categorized as ligand-based or structure-based.
Ligand-based de novo design would use a pharmacophore model derived from known active aminoglycosides. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. dovepress.com Algorithms would then build new molecules that fit this pharmacophoric query, potentially generating novel scaffolds that are structurally distinct from tobramycin but retain its key binding features.
Structure-based de novo design utilizes the 3D structure of the biological target, in this case, the bacterial ribosomal RNA A-site. acs.org The algorithm identifies key interaction points within the binding site (e.g., hydrogen bond donors/acceptors, hydrophobic regions) and then grows a new molecule atom-by-atom or fragment-by-fragment to complement the site's geometry and chemistry.
Applying these principles to a this compound scaffold could involve using the core structure as a starting fragment. A de novo design algorithm could then explore various chemical substitutions and extensions from this scaffold to optimize interactions with the ribosomal target or to introduce novel features that disrupt binding to resistance enzymes. Recent advances in generative artificial intelligence (AI) and deep learning have enabled the design of novel antibiotics by exploring vast chemical spaces, a strategy that could be applied to generate structurally diverse tobramycin-based compounds. nih.gov
Cheminformatics and Bioinformatics Approaches for Analog Characterization and Target Identification
Cheminformatics and bioinformatics provide a suite of tools essential for characterizing new analogs and understanding their biological context.
Analog Characterization: For newly designed analogs of this compound, cheminformatics tools are used to calculate a wide range of properties to predict their drug-likeness. This includes computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Molecular docking is a key technique used to characterize how these analogs interact with their intended target, the bacterial ribosome, as well as off-targets, such as human ribosomal RNA or resistance enzymes. pnas.org By comparing the binding modes and energies of different analogs, researchers can prioritize those with the highest predicted affinity and selectivity. researchgate.net
Target Identification: While the primary target of tobramycin is the bacterial ribosome, bioinformatics approaches can be used to identify potential secondary targets or to understand the broader impact of the antibiotic on bacterial systems. Subtractive genomics, for example, can be used to identify essential proteins in pathogenic bacteria that are absent in humans, presenting novel potential drug targets. biorxiv.orgmdpi.com If a tobramycin analog shows a novel spectrum of activity, bioinformatics tools can help generate hypotheses about its mechanism of action by analyzing its effects on gene expression (transcriptomics) or protein levels (proteomics) in treated bacteria. Furthermore, analyzing the genomes of resistant bacterial strains can identify mutations or the presence of genes (like those for AMEs) that confer resistance, providing crucial information for the design of next-generation analogs. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Tobramycin (B1681333) Carbamate (B1207046) Acetate (B1210297) Analogues with Modified Molecular Functionality
Future research will likely focus on the rational design of novel analogues of Tobramycin Carbamate Acetate. The primary goal of such molecular modification is to create compounds with altered functionality, potentially to overcome mechanisms of bacterial resistance. The enzymatic modification of aminoglycosides is a common resistance strategy employed by bacteria. researchgate.net Therefore, creating analogues that are poor substrates for these enzymes is a key objective.
Research could involve:
Modification of the Carbamate Group: The carbamoyl (B1232498) group, as seen in the precursor carbamoyltobramycin, is a site for potential modification. nih.govthermofisher.com Altering the structure of this group could influence the molecule's interaction with bacterial ribosomes or its susceptibility to enzymatic inactivation.
Stereochemical Variations: Introducing changes to the stereochemistry at various chiral centers of the aminoglycoside core could impact binding affinity to the ribosomal target site. nih.gov
Attachment of Different Functional Groups: Appending novel functional groups to the tobramycin scaffold could confer new properties, such as enhanced cell penetration or the ability to inhibit different bacterial targets simultaneously. The development of semi-synthetic aminoglycosides like amikacin (B45834) has shown the feasibility of this approach to combat resistant strains. researchgate.net
These efforts aim to develop a new generation of aminoglycoside derivatives that can bypass existing resistance mechanisms and exhibit improved activity profiles. researchgate.net
Investigation of Advanced Delivery Systems for Targeted Research Applications (e.g., Nanocarriers, Bioconjugates)
To enhance the utility of this compound in laboratory settings, advanced delivery systems are being explored. These systems aim to provide sustained release and targeted delivery, which is crucial for studying its effects in complex biological models like biofilms. cysticfibrosisnewstoday.com Encapsulating the compound within nanocarriers can improve its stability and solubility. mdpi.comnih.gov
Several types of delivery systems are under investigation for tobramycin and its derivatives:
Polymer-based Nanoparticles: Poly(lactic-co-glycolic) acid (PLGA) nanoparticles have been used to encapsulate tobramycin, often requiring complexation with agents like dioctyl sulfosuccinate (B1259242) (AOT) to achieve effective loading due to the weak interaction between the hydrophilic drug and the polymer. mdpi.com
Lipid-based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are being studied as carriers for tobramycin, offering advantages in biocompatibility and the ability to permeate bacterial membranes. mdpi.comresearchgate.net Liquid crystal nanoparticles (LCNPs) have shown particular promise, demonstrating a significant increase in efficacy against Pseudomonas aeruginosa biofilms in cell culture models. cysticfibrosisnewstoday.com
Biodegradable Scaffolds: For localized delivery research, injectable and biodegradable polyurethane (PUR) scaffolds have been developed. These scaffolds can be loaded with tobramycin and provide a sustained release of the active compound over weeks. nih.gov
| Delivery System | Material | Key Research Finding/Application | Reference |
|---|---|---|---|
| Polymer Nanoparticles | PLGA with AOT complex | Enables effective loading and delivery of tobramycin, retaining antibacterial function. | mdpi.com |
| Liquid Crystal Nanoparticles (LCNPs) | Lipid-based | Demonstrated up to a 100,000-fold reduction in bacterial load in P. aeruginosa biofilm models. | cysticfibrosisnewstoday.com |
| Biodegradable Scaffolds | Polyurethane (PUR) | Provides sustained, localized release for up to two weeks, with a total release greater than traditional PMMA beads. | nih.gov |
| Thiolated Chitosan Nanoparticles | Modified Chitosan | Improved mucoadhesion and ocular retention in pharmacokinetic studies. | nih.gov |
Exploration of Environmental Fate and Bioremediation Potential of Aminoglycoside Derivatives
The widespread use of antibiotics has led to concerns about their environmental persistence and the proliferation of antibiotic resistance genes (ARGs). researchgate.net Aminoglycosides are generally considered refractory and not readily biodegradable. acs.org Future research must address the environmental fate of this compound, investigating its stability, mobility, and transformation in soil and water systems. uth.gr
Key areas for exploration include:
Degradation Pathways: Understanding the natural degradation processes, such as photolysis and hydrolysis, that may affect this compound in the environment. nih.gov
Bioremediation Strategies: Investigating the use of microorganisms and their enzymes to break down aminoglycoside compounds. While challenging, recent studies have identified bacterial enzymes capable of degrading related aminoglycosides like kanamycin (B1662678), suggesting potential pathways for bioremediation. acs.org This could involve screening for novel microbes from contaminated sites or engineering known organisms with specific degradation capabilities. researchgate.net
Impact on Environmental Microbiota: Assessing how the presence of this compound affects the composition and function of microbial communities in the environment, particularly its role in the selection and spread of resistance genes. researchgate.netuth.gr
Advanced Methodologies for Studying Resistance Evolution in Laboratory Settings and Microbial Ecosystems
Understanding how bacteria evolve resistance to aminoglycosides is critical for the development of durable antimicrobial strategies. nih.gov Advanced laboratory methodologies allow for the real-time study of resistance evolution under controlled conditions.
Laboratory Evolution Experiments: Continuous culture systems, such as chemostats, can be used to subject bacterial populations to gradually increasing concentrations of this compound. frontiersin.org This method allows researchers to observe the step-by-step acquisition of mutations that confer resistance.
Whole-Genome Sequencing (WGS): WGS has become an indispensable tool for identifying the genetic basis of resistance. nih.gov By sequencing the genomes of resistant strains evolved in the lab, specific mutations in ribosomal components, metabolic pathways, or efflux pumps can be identified. frontiersin.orgnih.gov
Molecular and Spectrometric Techniques: Rapid diagnostic techniques are crucial for tracking resistance. Nucleic acid amplification tests (NAATs), such as PCR and qPCR, can detect the presence and expression level of known resistance genes. nih.govfrontiersin.orgasm.org Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful tool for identifying bacterial species and detecting resistance biomarkers quickly and accurately. frontiersin.orgnih.gov
| Methodology | Principle | Application in Resistance Studies | Reference |
|---|---|---|---|
| Laboratory Evolution (e.g., Chemostats) | Continuous culture under selective pressure. | Observing mutational pathways to high-level resistance over time. | frontiersin.org |
| Whole-Genome Sequencing (WGS) | High-throughput DNA sequencing of the entire genome. | Pinpointing specific mutations conferring resistance. | nih.gov |
| Nucleic Acid Amplification Tests (NAATs) | Amplification of specific DNA/RNA sequences (e.g., PCR). | Rapid detection and quantification of known antibiotic resistance genes (ARGs). | nih.govasm.org |
| MALDI-TOF Mass Spectrometry | Analysis of protein profiles by mass-to-charge ratio. | Rapid bacterial identification and detection of resistance-associated biomarkers. | frontiersin.orgnih.gov |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Insights
To gain a holistic understanding of the biological effects of this compound, integrating various "omics" technologies is essential. nih.gov These systems-level approaches provide a comprehensive view of how bacteria respond to antibiotic stress. mdpi.com
Genomics: Comparative genomics can identify potential new drug targets by analyzing genes that are essential for bacterial survival and are conserved across different species. oup.com
Transcriptomics and Proteomics: DNA microarrays and proteomic techniques can reveal global changes in gene and protein expression when a bacterium is exposed to this compound. oup.com This can elucidate the compound's mechanism of action and identify cellular pathways that are perturbed, including stress responses that might contribute to tolerance and resistance. nih.gov
Metabolomics: This approach analyzes the complete set of metabolites within a cell. It can reveal how this compound affects bacterial metabolism, potentially identifying metabolic vulnerabilities that could be exploited in combination therapies. mdpi.comnih.gov
The integration of these datasets can provide a detailed picture of the drug-bacterium interaction, from the initial target binding to the downstream cellular responses, aiding in the discovery of new therapeutic strategies. nih.gov
Theoretical Applications in Materials Science or Industrial Biotechnology (e.g., biocatalysis, synthetic biology)
Beyond its direct antimicrobial properties, the unique chemical structure of this compound presents theoretical opportunities in other scientific fields.
Industrial Biotechnology: The biosynthesis of tobramycin and its carbamoylated precursor is a subject of research in industrial microbiology. The producing organism, Streptoalloteichus tenebrarius, utilizes a specific gene cluster for its synthesis. nih.gov Future research in synthetic biology could focus on engineering this pathway to produce novel aminoglycoside structures. By modifying the biosynthetic genes, it may be possible to create a platform for generating a library of new this compound analogues with diverse functionalities. nih.gov
Materials Science: The polycationic and functionalized nature of aminoglycosides could theoretically be exploited in materials science. For instance, the molecule could be investigated for its potential to be incorporated into or coated onto biomaterials to create surfaces with antimicrobial properties. Its ability to bind to nucleic acids could also be explored in the context of developing novel biosensors or functionalized nanomaterials.
Development of Advanced Analytical Standards and Reference Materials
As research into this compound and its analogues progresses, the need for high-quality analytical standards and reference materials becomes paramount. lgcstandards.com The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide reference standards for tobramycin, which are crucial for quality control and assay development. sigmaaldrich.comsigmaaldrich.com
Future work in this area should include:
Certified Reference Materials (CRMs): The development and certification of CRMs for this compound and its potential impurities are necessary to ensure the accuracy and reliability of research data. lgcstandards.com
Advanced Analytical Methods: While methods like HPLC with UV or fluorescence detection exist for tobramycin, they often require derivatization due to the lack of a strong chromophore. oup.comresearchgate.netnih.gov Research into more direct and sensitive analytical techniques, such as High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) or advanced mass spectrometry methods, is needed for the precise quantification of this compound in complex matrices like fermentation broths or environmental samples. thermofisher.com
The availability of robust analytical standards and methods is a foundational requirement for all other areas of research, from the development of novel analogues to studies on their environmental fate. oup.com
Q & A
Basic Research Questions
Q. What are the key structural and functional considerations for synthesizing TCA derivatives with enhanced stability?
- Methodological Answer : Synthesis of TCA derivatives requires careful selection of protecting groups to prevent premature hydrolysis of the carbamate moiety. For example, tert-butyl carbamates (as referenced in ) are often used due to their stability under acidic conditions. Characterization should include high-performance liquid chromatography (HPLC) with UV detection (e.g., 210 nm) to monitor purity and confirm carbamate retention, as validated in studies on aminoglycoside acetylation . Stability assays under physiological pH (6.8–7.4) and temperature (37°C) are critical to evaluate hydrolysis rates.
Q. How can researchers validate the enzymatic acetylation mechanism of TCA in bacterial resistance studies?
- Methodological Answer : Use radiolabeled acetyl-CoA (e.g., [³H]-acetyl-CoA) in in vitro assays with purified aminoglycoside acetyltransferases (AACs), such as AAC(2')-Ia from Providencia stuartii. Monitor acetyl transfer via phosphocellulose paper binding assays or anion-exchange HPLC to separate acetylated TCA from the parent compound, as demonstrated in peptidoglycan acetylation studies . Strain-specific controls (e.g., AAC-deficient mutants) are essential to confirm enzyme dependency.
Q. What analytical techniques are recommended for quantifying TCA in complex biological matrices?
- Methodological Answer : Employ liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., ethyl carbamate-d5 ) to correct for matrix effects. For ophthalmic formulations, USP methods for tobramycin quantification (e.g., derivatization with o-phthalaldehyde followed by fluorometric detection) can be adapted, with validation for carbamate stability during sample preparation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in TCA’s synergistic efficacy with membrane-disrupting agents?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) for TCA combined with agents like Glatiramer acetate (GA). Fluorescent probes (e.g., NPN for outer membrane permeability, DiSC3(5) for membrane depolarization) quantify mechanistic synergy, as shown in Pseudomonas aeruginosa studies . Replicate experiments across clinical strains to address variability in efflux pump expression or biofilm formation.
Q. What experimental approaches address conflicting data on TCA’s susceptibility to bacterial acetyltransferases?
- Methodological Answer : Compare acetylation kinetics of TCA and tobramycin using time-course HPLC assays with AAC(2')-Ia. Note that AAC(2')-Ia may exhibit lower catalytic efficiency for TCA due to steric hindrance from the carbamate group, as observed in gentamicin vs. tobramycin acetylation studies . Pair these with molecular docking simulations to model enzyme-substrate interactions.
Q. How can researchers optimize in vitro models to study TCA’s penetration into bacterial biofilms?
- Methodological Answer : Use confocal microscopy with fluorescently tagged TCA (e.g., BODIPY conjugates) in 3D biofilm models. Measure penetration depth and colocalization with biofilm matrix components (e.g., alginate). Include calcium chelators (e.g., EDTA) to assess ion-mediated inhibition of TCA uptake, as calcium interactions are documented for tobramycin .
Methodological Guidelines
- Data Validation : Use ≥3 biological replicates with technical triplicates for HPLC or LC-MS/MS assays. For synergy studies, apply non-parametric tests (e.g., Kruskal-Wallis) to account for non-normal distributions in bacterial viability data .
- Contradiction Analysis : Cross-reference in vitro enzymatic data with whole-cell susceptibility assays (e.g., MIC shifts in AAC-overexpressing strains) to distinguish biochemical activity from physiological resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
